Lipophilicity (XLogP3) Comparison with 5‑Methyl, 5‑Ethyl and 5‑Phenyl Analogs
5‑Cyclopropylisoxazol‑3‑amine exhibits a computed XLogP3 of 0.6, placing it in a lipophilicity window that is distinct from commonly employed 5‑methyl (XLogP3 0.1), 5‑ethyl (XLogP3 0.9) and 5‑phenyl (XLogP3 2.2) isoxazol‑3‑amine analogs [REFS‑1][REFS‑2][REFS‑3][REFS‑4].
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | 5‑Methylisoxazol‑3‑amine (XLogP3 = 0.1); 5‑Ethylisoxazol‑3‑amine (XLogP3 = 0.9); 5‑Phenylisoxazol‑3‑amine (XLogP3 = 2.2) |
| Quantified Difference | ΔXLogP3 = +0.5 vs methyl; −0.3 vs ethyl; −1.6 vs phenyl |
| Conditions | Calculated using XLogP3 algorithm (PubChem/Kuujia databases) |
Why This Matters
The distinct lipophilicity value influences membrane permeability and metabolic stability, making the cyclopropyl analog uniquely positioned for fine‑tuning ADME properties in lead optimisation.
- [1] Kuujia. Cas no 21080-85-3 (5‑Cyclopropylisoxazol‑3‑amine). Computed XLogP3 0.6. https://www.kuujia.com/cas-21080-85-3.html (accessed Apr 2026). View Source
- [2] PubChem. 3‑Amino‑5‑methylisoxazole. Computed XLogP3 0.1. https://pubchem.ncbi.nlm.nih.gov/compound/5-Methyl-3-isoxazolamine (accessed Apr 2026). View Source
- [3] Chem960. 5‑Ethylisoxazol‑3‑amine. Computed XlogP 0.9. https://mip.chem960.com/19754-80-4.html (accessed Apr 2026). View Source
- [4] Kuujia. Cas no 6455-31-8 (5‑Phenylisoxazol‑3‑amine). Computed XLogP3 2.2. https://www.kuujia.com/cas-6455-31-8.html (accessed Apr 2026). View Source
